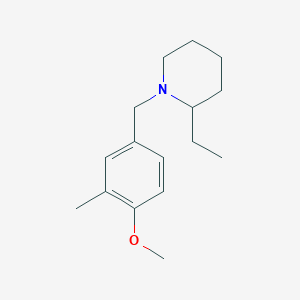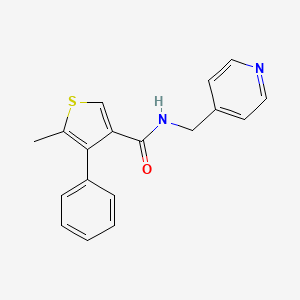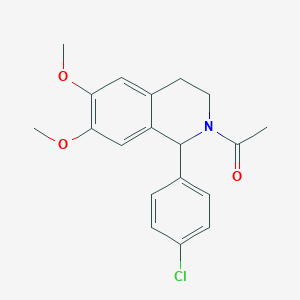![molecular formula C22H17BrN2O2S B4968113 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4968113.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide, also known as BMB-Br, is a chemical compound that has been widely studied for its potential in scientific research applications. This compound is a member of the benzamide family and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action for N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide is not fully understood, but it is believed to work through the inhibition of various enzymes and pathways. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide has been found to have various biochemical and physiological effects. In cancer cells, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In neurodegenerative diseases, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide has been shown to have neuroprotective effects, improve cognitive function, and decrease inflammation.
実験室実験の利点と制限
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide has several advantages for lab experiments, including its ability to inhibit various enzymes and pathways, its potential in cancer research and neurodegenerative disease research, and its ability to induce apoptosis. However, there are also limitations to using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide, including further studies on its mechanism of action, its potential as a therapeutic agent for cancer and neurodegenerative diseases, and its potential in other scientific research applications. Additionally, further research is needed to fully understand the advantages and limitations of using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide in lab experiments.
合成法
The synthesis method for N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with acetic anhydride to form 2-acetamido-benzothiazole. This compound is then reacted with 3-bromo-2-methylbenzoic acid to form N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-2-acetamido-benzoic acid. This compound is then converted to N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide through the reaction with methoxyamine hydrochloride and isobutyl chloroformate.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide has been found to have potential in various scientific research applications, including cancer research and neurodegenerative disease research. In cancer research, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2S/c1-13-15(22-25-18-7-3-4-9-20(18)28-22)6-5-8-17(13)24-21(26)14-10-11-19(27-2)16(23)12-14/h3-12H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGANYCMIGTRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Br)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide](/img/structure/B4968036.png)

![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)

![3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)
![N-[2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4968069.png)
amine oxalate](/img/structure/B4968074.png)


![N-benzyl-1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4968091.png)
![methyl 7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4968099.png)
![N-(4-bromo-2-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4968106.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)